molecular formula C11H15NO3 B132598 (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 151792-53-9

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B132598
M. Wt: 209.24 g/mol
InChI Key: NQIZWJGHIYDHRL-SFYZADRCSA-N
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Description

The compound "(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate" is a chiral bicyclic structure that is of interest due to its potential applications in the synthesis of unnatural amino acids and other biologically active molecules. The papers provided discuss the synthesis and properties of similar bicyclic azabicyclo compounds, which can offer insights into the synthesis and behavior of the compound .

Synthesis Analysis

The synthesis of related azabicyclo compounds involves strategic manipulation of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of all four stereoisomers of a related compound was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Another paper describes a scalable synthesis of a similar compound, where the stereoselectivity of a cyclopropanation step was controlled by the functional group at C-α . Additionally, an efficient scalable route was developed for a related compound starting from a commercially available chiral lactone, with a key step being an epimerization/hydrolysis to avoid tedious purification .

Molecular Structure Analysis

The molecular structure of chiral azabicyclo compounds has been characterized using various techniques. For example, a related compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its exact structure was determined via single-crystal X-ray diffraction analysis . This detailed analysis provides a foundation for understanding the molecular structure of "(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. The iodolactamization step, for example, is a key reaction in the synthesis of a highly functionalized azabicyclo compound, which was optimized to a single-pot transformation for increased efficiency . These reactions are crucial for constructing the bicyclic azabicyclo framework and introducing functional groups in the correct stereochemical orientation.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate", they provide information on similar compounds. The physical properties such as solubility, melting point, and density can be inferred from the synthesis and purification methods described. The chemical properties, including reactivity and stability, can be deduced from the reaction conditions and the functional groups present in the molecules .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in the synthesis of complex organic molecules. For instance, it played a role in the stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives, showcasing its utility in creating protected amines (Nativi, Reymond, & Vogel, 1989).
  • An efficient scalable route was developed for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, indicating its significance in large-scale chemical production (Maton et al., 2010).

Molecular Structure and Characterization

  • Studies have been conducted on similar compounds to understand their molecular structure and characteristics. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and analyzed using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).

Pharmaceutical and Biological Research

  • The compound has been employed in synthesizing nicotinic acetylcholine receptor binding agents, highlighting its potential application in neuroscience and pharmacology (Carroll et al., 2001).

Conformationally Constrained Amino Acids

  • It has been used in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, essential for studying glutamic acid analogues (Hart & Rapoport, 1999).

Polymer Synthesis

  • Alicyclic polymers for 193 nm resist applications have been synthesized using derivatives of this compound, demonstrating its utility in material science (Okoroanyanwu et al., 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Sens. 1 . The precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIZWJGHIYDHRL-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474101
Record name (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

151792-53-9
Record name (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
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(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
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(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
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(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
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(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Citations

For This Compound
3
Citations
M Mahmoudian, A Lowdon, M Jones, M Dawson… - Tetrahedron …, 1999 - Elsevier
A simple and efficient process for the enantioselective resolution of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one has been developed using commercially available hydrolytic …
Number of citations: 50 www.sciencedirect.com
US Singh, RC Mishra, R Shankar… - The Journal of Organic …, 2014 - ACS Publications
2′-Fluoro-6′-methylene carbocyclic adenosine (FMCA) is a potent and selective inhibitor of wild type as well as drug-resistant hepatitis B virus (HBV) mutants. FMCA demonstrated …
Number of citations: 26 pubs.acs.org
L Ouchakour, RA Ábrahámi, E Forró… - European Journal of …, 2019 - Wiley Online Library
An efficient synthetic approach for the construction of fluorine‐containing piperidine γ‐amino acid derivatives has been developed. The synthetic concept was based on oxidative ring …

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